molecular formula C19H22N6O2S B2558111 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 1013776-54-9

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2558111
CAS No.: 1013776-54-9
M. Wt: 398.49
InChI Key: CZTVIQCGYJPSIM-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a synthetic chemical compound of significant interest in modern research and development. This complex molecule features a 3,4-dihydroquinoline core linked via an ethanone bridge to a methyl-4H-1,2,4-triazole moiety, which is further substituted with a 3-methoxy-1-methyl-1H-pyrazole group. The presence of these distinct heterocyclic systems, including the triazole and pyrazole rings, is often associated with a wide range of potential biological activities, making such compounds valuable scaffolds in medicinal chemistry and drug discovery programs . The specific structural motif of the 1,2,4-triazole-thioether is a key functional group that researchers investigate for its potential interactions with various enzymatic targets. This compound is provided exclusively for Research Use Only and is intended for use in laboratory studies. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can employ this chemical as a key intermediate in organic synthesis, a building block for the development of novel molecular entities, or as a standard in analytical method development. Its primary research value lies in its unique molecular architecture, which can be utilized to explore structure-activity relationships (SAR) and to design new compounds with potential pharmacological properties.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-23-11-14(18(22-23)27-3)17-20-21-19(24(17)2)28-12-16(26)25-10-6-8-13-7-4-5-9-15(13)25/h4-5,7,9,11H,6,8,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTVIQCGYJPSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer, antioxidant, and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula of the compound is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 398.5 g/mol. The structure features a quinoline moiety linked to a thioether group and a triazole derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
A431 (epidermoid carcinoma)44.77
HCT116 (colon cancer)201.45
BJ-1 (normal fibroblast)92.05

The compound showed the highest potency against the A431 cell line, suggesting its potential as an effective anticancer agent.

Antioxidant Activity

The antioxidant properties were assessed using the DPPH radical scavenging assay. The results indicated that the compound exhibited strong antioxidant activity even at low concentrations:

Concentration (mg/mL)Scavenging Activity (%)
5071.7
30072.5

These findings suggest that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. For instance, docking simulations indicated favorable interactions with enzymes involved in cancer progression and oxidative stress management. The binding energies observed were significant enough to warrant further investigation into its mechanism of action .

Case Studies and Research Findings

Several case studies have explored similar compounds with related structures:

  • Tetrazole Derivatives : A study on tetrazole derivatives showed promising anticancer activity against epidermoid carcinoma with comparable IC50 values, suggesting that modifications in structure can lead to enhanced biological activity .
  • Pyrazole Compounds : Research indicates that substituted pyrazoles exhibit diverse biological activities including anti-inflammatory and analgesic effects, which may be relevant for the therapeutic applications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

2.1.1. Quinoline Derivatives

  • 1-(2,2,4-Trimethyl-4-(3-methylphenyl)-1,2,3,4-tetrahydroquinolin-1-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone (): This analog replaces the dihydroquinoline with a tetrahydroquinoline core bearing bulky 2,2,4-trimethyl and 3-methylphenyl substituents. The increased steric hindrance reduces solubility (logP ~4.2) compared to the target compound (estimated logP ~3.8).
  • 2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (): The isoquinoline variant introduces a planar aromatic system, enhancing π-π stacking interactions. The triazole is substituted with an allyl and 2-methoxyphenyl group, improving lipophilicity (logP ~4.5) but reducing metabolic stability due to the allyl moiety’s susceptibility to oxidation .

Triazole Substituent Variations

  • 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (): The quinolinyloxymethyl group introduces a bulky aromatic substituent, increasing molecular weight (MW = 522.06 g/mol) and steric hindrance. This compound exhibits enhanced antifungal activity (IC₅₀ = 1.2 μM against Candida albicans) compared to the target compound (data unavailable), likely due to improved target binding .
  • Synthesis, Dimeric Crystal Structure, and Fungicidal Activity of 1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone (): The pyrazolylmethyl substituent on the triazole enhances fungicidal activity (EC₅₀ = 8.7 μM against Botrytis cinerea). However, the absence of a methoxy group reduces polarity, limiting aqueous solubility (1.2 mg/mL in water) .
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~475.6 g/mol 504.6 g/mol 634.8 g/mol
logP (Predicted) 3.8 4.2 4.5
Aqueous Solubility Moderate Low Low
Metabolic Stability High Moderate Low

The target compound’s methoxy group enhances solubility compared to ’s bulky analogs. Its triazole-thioether linkage improves stability over ’s pyrazolylmethyl derivative .

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